7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine
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Overview
Description
7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine: is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core substituted with bromine and two thienyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine typically involves the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Thienyl Substitution: The thienyl groups are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of OLEDs due to its photoluminescent properties.
Material Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine in optoelectronic applications involves its ability to participate in electron transport and light emission processes. The compound’s molecular structure allows for efficient charge transfer and emission of light when excited, making it suitable for use in OLEDs .
Comparison with Similar Compounds
2,3-Bis(thiophen-2-yl)pyrido[2,3-b]pyrazine: Lacks the bromine atom but shares the core structure and thienyl substitutions.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated heterocyclic compound with different core structure.
Uniqueness:
7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine: is unique due to the combination of the pyrido[2,3-b]pyrazine core, bromine substitution, and thienyl groups, which collectively contribute to its distinct electronic and photophysical properties.
Properties
Molecular Formula |
C15H8BrN3S2 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
7-bromo-2,3-dithiophen-2-ylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C15H8BrN3S2/c16-9-7-10-15(17-8-9)19-14(12-4-2-6-21-12)13(18-10)11-3-1-5-20-11/h1-8H |
InChI Key |
KGTLEHKAUCMCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N=CC(=C3)Br)N=C2C4=CC=CS4 |
Origin of Product |
United States |
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